3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 899994-93-5
VCID: VC11859537
InChI: InChI=1S/C21H26FN5O/c1-16-8-10-25(11-9-16)19-6-7-20(24-23-19)26-12-14-27(15-13-26)21(28)17-4-2-3-5-18(17)22/h2-7,16H,8-15H2,1H3
SMILES: CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Molecular Formula: C21H26FN5O
Molecular Weight: 383.5 g/mol

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine

CAS No.: 899994-93-5

Cat. No.: VC11859537

Molecular Formula: C21H26FN5O

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine - 899994-93-5

Specification

CAS No. 899994-93-5
Molecular Formula C21H26FN5O
Molecular Weight 383.5 g/mol
IUPAC Name (2-fluorophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H26FN5O/c1-16-8-10-25(11-9-16)19-6-7-20(24-23-19)26-12-14-27(15-13-26)21(28)17-4-2-3-5-18(17)22/h2-7,16H,8-15H2,1H3
Standard InChI Key RZLFSEFWWWNCFU-UHFFFAOYSA-N
SMILES CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F
Canonical SMILES CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F

Introduction

The compound 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine is a heterocyclic organic molecule that belongs to the pyridazine family, incorporating both piperazine and piperidine moieties. This structural combination is often associated with bioactive compounds, making it a candidate for pharmaceutical research and development. The fluorobenzoyl and methylpiperidinyl groups further enhance its potential for diverse biological interactions.

This article explores the synthesis, structural properties, and potential applications of this compound, based on available scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting with commercially available precursors. A general synthetic route includes:

  • Formation of the Pyridazine Core: Reacting dichloropyridazine with nucleophilic amines like piperazine derivatives under controlled conditions.

  • Introduction of the Fluorobenzoyl Group: Acylation of the piperazine ring using 2-fluorobenzoyl chloride.

  • Substitution with Methylpiperidine: Nucleophilic substitution at the pyridazine ring using methylpiperidine in a polar solvent like ethanol or dimethylformamide (DMF).

These steps yield the target compound in moderate to high purity after recrystallization or chromatographic purification.

Biological Significance

Compounds containing pyridazine and piperazine scaffolds are widely studied for their pharmacological properties, including:

  • Central Nervous System Activity:

    • Piperazine derivatives are known to interact with neurotransmitter receptors, suggesting potential use in treating neurological disorders.

  • Antimicrobial Potential:

    • Fluorinated benzoyl groups enhance lipophilicity, aiding in bacterial membrane penetration.

  • MAO Inhibition:

    • Pyridazine derivatives have been reported as selective inhibitors of monoamine oxidase B (MAO-B), relevant in neurodegenerative diseases such as Parkinson’s .

Structural Analysis

The compound's structure has been characterized using techniques such as:

  • NMR Spectroscopy:

    • Distinct chemical shifts for aromatic protons in the fluorobenzoyl group and aliphatic protons in piperidine and piperazine rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=360m/z = 360, confirming molecular weight.

  • X-ray Crystallography (if available):

    • Provides detailed bond lengths and angles, confirming the chair conformations of piperidine and piperazine rings.

Potential Applications

  • Drug Development:

    • The compound's structural similarity to known therapeutic agents makes it a candidate for further pharmacological evaluation.

  • Antiviral Research:

    • Pyridazines have shown activity against RNA viruses; thus, this compound could be explored for antiviral properties .

  • Antibacterial Studies:

    • The fluorobenzoyl moiety may enhance activity against drug-resistant bacterial strains .

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